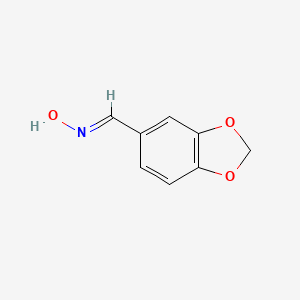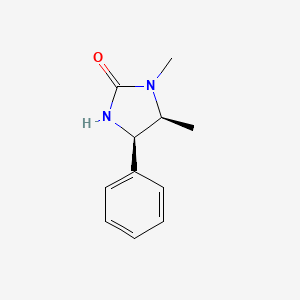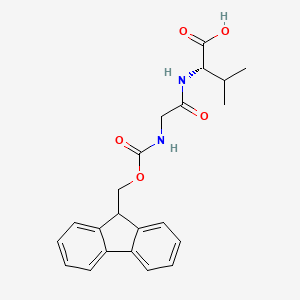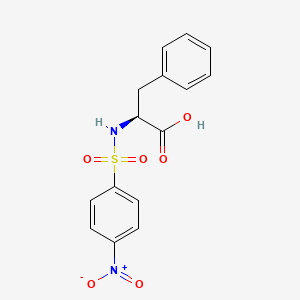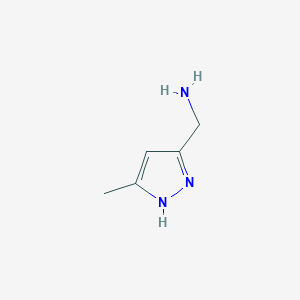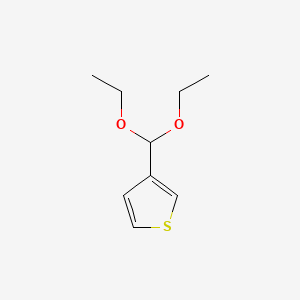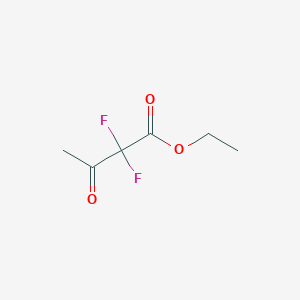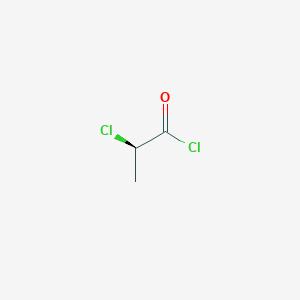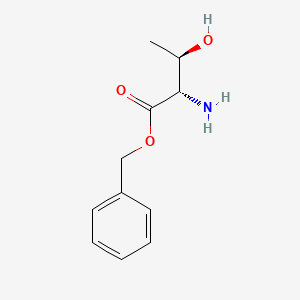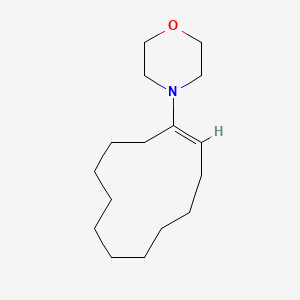
1-Morpholinocyclododecene
Overview
Description
1-Morpholinocyclododecene is a cyclic amine-based compound . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
The condensation of 1-morpholinocyclododecene with acrolein gives 15-morpholinobicyclo[9.3.1]pentadeca-14, 15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene, which on acid hydrolysis form 14-hydroxybicyclo[9.3.1]pentadecan-15-one . The hydrogenation of 15-morpholinobicyclo[9.3.1]pentadeca-14, 15-diene and subsequent acid hydrolysis gave bicyclo[9.3.1]-pentadecan-15-one .Molecular Structure Analysis
The molecular formula of 1-Morpholinocyclododecene is C16H29NO . Its molecular weight is 251.41 . The SMILES string representation of the molecule is C1CCCCCC(=CCCCC1)N2CCOCC2 .Physical And Chemical Properties Analysis
1-Morpholinocyclododecene has a density of 0.9±0.1 g/cm3 . Its boiling point is 380.3±31.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.8±3.0 kJ/mol . The flash point is 112.1±27.2 °C . The index of refraction is 1.487 .Scientific Research Applications
Synthesis of Bicyclic Compounds
1-Morpholinocyclododecene is used in the synthesis of bicyclic compounds such as bicyclo[9.3.1]pentadecan-15-one . This process involves the condensation with acrolein, followed by acid hydrolysis . These bicyclic compounds have potential applications in the development of new pharmaceuticals and materials with unique properties.
Development of Single-Atom Catalysts
The compound’s structure allows for its use in the development of single-atom catalysts, which are known for their strong activity and high selectivity . These catalysts are crucial in various catalytic reactions, including those that convert fossil fuels into clean energy, thereby aiding in energy crisis solutions.
Safety and Hazards
properties
IUPAC Name |
4-[(1E)-cyclododecen-1-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBSJOMNRSBGA-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309274 | |
| Record name | 1-Morpholino-1-cyclododecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholinocyclododecene | |
CAS RN |
3725-39-1 | |
| Record name | 1-Morpholino-1-cyclododecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3725-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Cyclododecen-1-yl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003725391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholino-1-cyclododecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-cyclododecen-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 1-morpholinocyclododecene and acrolein?
A1: This reaction forms the foundation for synthesizing bicyclo[9.3.1]pentadecan-15-one [, ]. This bicyclic ketone structure is found in various natural products and pharmaceutical compounds, making the reaction valuable for organic synthesis and medicinal chemistry research.
Q2: Can you elaborate on the synthesis of bicyclo[9.3.1]pentadecan-15-one using 1-morpholinocyclododecene?
A2: While the provided abstracts lack detailed synthetic procedures, they indicate that 1-morpholinocyclododecene reacts with acrolein as a key step [, ]. This reaction likely involves a conjugate addition followed by intramolecular cyclization to form the bicyclic structure. Further synthetic steps would then be employed to yield the final product, bicyclo[9.3.1]pentadecan-15-one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
